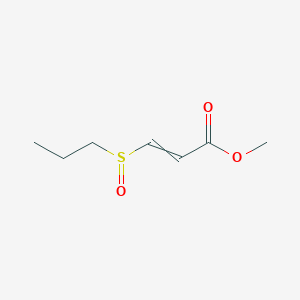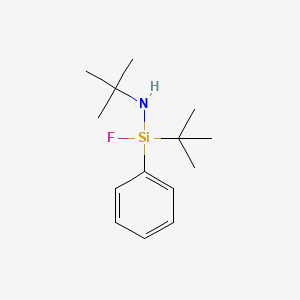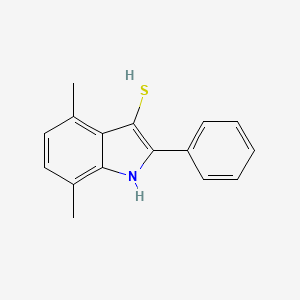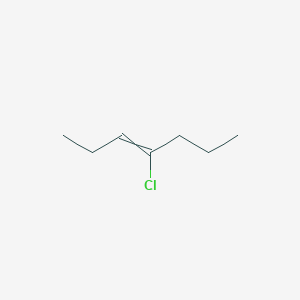
Bis(2,4-dichlorophenyl) octylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-dichlorophenyl) octylphosphonate: is an organophosphorus compound characterized by the presence of two 2,4-dichlorophenyl groups and an octyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dichlorophenyl) octylphosphonate typically involves the reaction of 2,4-dichlorophenol with octylphosphonic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphonate ester bond. The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Bis(2,4-dichlorophenyl) octylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alcohols or amines can react with the phosphonate group under mild conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various phosphonate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2,4-dichlorophenyl) octylphosphonate is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of organophosphorus compounds on biological systems. It may also serve as a model compound for investigating the interactions of phosphonates with enzymes and other biomolecules.
Industry: In industrial applications, this compound can be used as an additive in lubricants, flame retardants, and plasticizers. Its unique chemical properties make it suitable for enhancing the performance of various industrial products.
Mechanism of Action
The mechanism of action of Bis(2,4-dichlorophenyl) octylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to bind to active sites of enzymes that typically interact with phosphate-containing substrates. This binding can inhibit enzyme activity, leading to various biochemical effects.
Comparison with Similar Compounds
- Bis(2,4-dichlorophenyl) chlorophosphate
- Bis(2,4-dichlorophenyl) phosphate
- Octylphosphonic acid
Comparison: Bis(2,4-dichlorophenyl) octylphosphonate is unique due to the presence of both 2,4-dichlorophenyl groups and an octyl group, which confer distinct chemical properties and reactivity. Compared to Bis(2,4-dichlorophenyl) chlorophosphate, it lacks the reactive chlorine atom, making it more stable under certain conditions. The octyl group also enhances its hydrophobicity, which can influence its interactions with biological membranes and other hydrophobic environments.
Properties
CAS No. |
62750-87-2 |
|---|---|
Molecular Formula |
C20H23Cl4O3P |
Molecular Weight |
484.2 g/mol |
IUPAC Name |
2,4-dichloro-1-[(2,4-dichlorophenoxy)-octylphosphoryl]oxybenzene |
InChI |
InChI=1S/C20H23Cl4O3P/c1-2-3-4-5-6-7-12-28(25,26-19-10-8-15(21)13-17(19)23)27-20-11-9-16(22)14-18(20)24/h8-11,13-14H,2-7,12H2,1H3 |
InChI Key |
BBSGSNRCTWSEQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene](/img/structure/B14526877.png)
![4-[(5-Phenylthiophen-2-yl)methyl]morpholine](/img/structure/B14526884.png)



![Urea, N-[2-(dimethylamino)ethyl]-N'-ethyl-](/img/structure/B14526920.png)


